2-Amino-4-fluorobutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

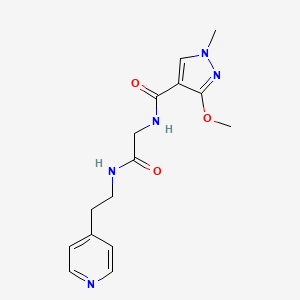

2-Amino-4-fluorobutanoic acid hydrochloride (CAS Number: 16699-76-6) is a chemical compound that has gained significant attention in recent years due to its multiple applications in various fields of research and industry . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C4H9ClFNO2 . Its InChI code is 1S/C4H8FNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H . The molecular weight is 157.57 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Stereoselective Synthesis of Fluorinated Amino Acids

Research by Laue et al. (2000) details the stereoselective synthesis of fluorinated α-amino acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid, through diastereoselective alkylation. This process involves the use of 2-hydroxy-3-pinanone as an auxiliary, highlighting the compound's utility in the synthesis of fluorinated building blocks for peptides and proteins, which are of significant interest in medicinal chemistry and drug development Laue, Kröger, Wegelius, & Haufe, 2000.

Biocatalysis for Hydroxy Amino Acids

Hernández et al. (2017) demonstrated a systems biocatalysis approach combining aldolases and transaminases for the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, showcasing how 2-Amino-4-fluorobutanoic acid hydrochloride could serve as a precursor or intermediate in enzymatic processes. This method emphasizes the compound's role in producing chiral building blocks, essential for pharmaceutical applications Hernández, Bujons, Joglar, Charnock, D. D. María, Fessner, & Clapés, 2017.

Development of Novel Inhibitors

Silverman and colleagues (1985) explored the synthesis of 3-Amino-4-fluorobutanoic acid, highlighting its potential as an inactivator of GABA transaminase. This research points to the therapeutic applications of fluorinated amino acids in designing enzyme inhibitors, which could lead to new treatments for diseases related to neurotransmitter imbalances Mathew, Invergo, & Silverman, 1985.

Fluorescent Probes and Chemical Biology

Cheng et al. (2020) reviewed the use of fluorescent amino acids, including those derived from this compound, as versatile building blocks for chemical biology. These compounds enable the non-invasive study of biological systems, allowing for real-time imaging and tracking of protein interactions in situ Cheng, Kuru, Sachdeva, & Vendrell, 2020.

Safety and Hazards

The safety information for 2-Amino-4-fluorobutanoic acid hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Propriétés

IUPAC Name |

2-amino-4-fluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJCRKFSTDXRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)

![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)

![Bicyclo[4.1.0]heptane-1-methanol](/img/structure/B2549309.png)

![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)

![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)

![N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2549319.png)